molecular formula C9H7ClN4O B11059866 6-(4-Chlorophenyl)-1,2,4-triazin-3-amine 4-oxide

6-(4-Chlorophenyl)-1,2,4-triazin-3-amine 4-oxide

Cat. No.: B11059866
M. Wt: 222.63 g/mol
InChI Key: AWPGQWGPZYTJHI-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-1,2,4-triazin-3-amine 4-oxide is a heterocyclic compound that contains a triazine ring substituted with a 4-chlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-1,2,4-triazin-3-amine 4-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable reagent to form the triazine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-1,2,4-triazin-3-amine 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazine derivatives.

Scientific Research Applications

6-(4-Chlorophenyl)-1,2,4-triazin-3-amine 4-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-1,2,4-triazin-3-amine 4-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Bromophenyl)-1,2,4-triazin-3-amine 4-oxide: Similar in structure but with a bromine atom instead of chlorine.

    6-(4-Methylphenyl)-1,2,4-triazin-3-amine 4-oxide: Contains a methyl group instead of chlorine.

    6-(4-Nitrophenyl)-1,2,4-triazin-3-amine 4-oxide: Contains a nitro group instead of chlorine.

Uniqueness

6-(4-Chlorophenyl)-1,2,4-triazin-3-amine 4-oxide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C9H7ClN4O

Molecular Weight

222.63 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-hydroxy-1,2,4-triazin-3-imine

InChI

InChI=1S/C9H7ClN4O/c10-7-3-1-6(2-4-7)8-5-14(15)9(11)13-12-8/h1-5,11,15H

InChI Key

AWPGQWGPZYTJHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(C(=N)N=N2)O)Cl

Origin of Product

United States

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